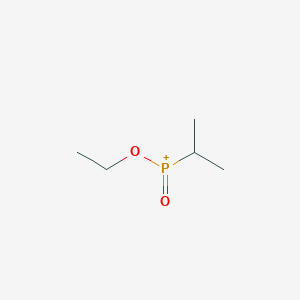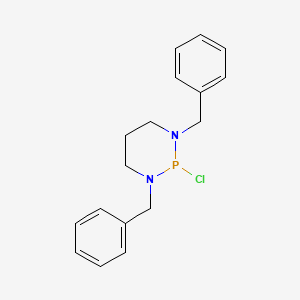![molecular formula C12H15NO6 B14328780 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate CAS No. 98082-25-8](/img/structure/B14328780.png)
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The methoxy group is introduced via electrophilic aromatic substitution, while the oxopropyl group is added through a Friedel-Crafts acylation reaction. The final step involves the nitration of the ethyl group to form the nitrate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. This release can activate pathways related to vasodilation and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-Methoxyphenoxy]ethyl nitrate
- 2-[3-(2-Oxopropyl)phenoxy]ethyl nitrate
- 2-[4-Methoxy-3-(2-hydroxypropyl)phenoxy]ethyl nitrate
Uniqueness
2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is unique due to the presence of both the methoxy and oxopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
98082-25-8 |
|---|---|
Molekularformel |
C12H15NO6 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-[4-methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate |
InChI |
InChI=1S/C12H15NO6/c1-9(14)7-10-8-11(3-4-12(10)17-2)18-5-6-19-13(15)16/h3-4,8H,5-7H2,1-2H3 |
InChI-Schlüssel |
SLAUEGNTSHNESZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)OCCO[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


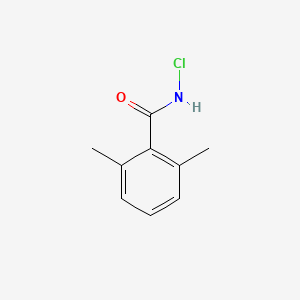
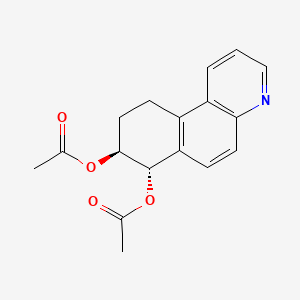
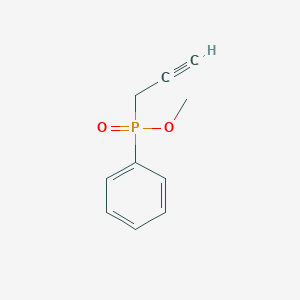
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
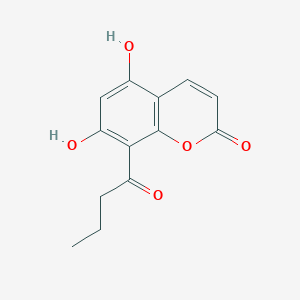
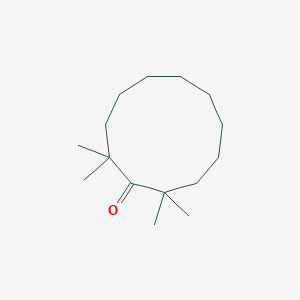
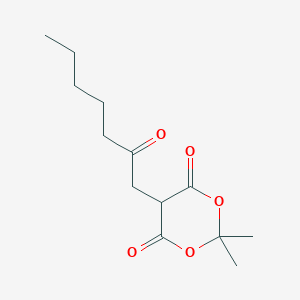
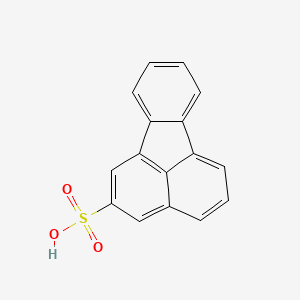
![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
